molecular formula C4H6BrClN2O B7989042 (5-Bromooxazol-2-yl)methanamine hydrochloride

(5-Bromooxazol-2-yl)methanamine hydrochloride

Cat. No.: B7989042
M. Wt: 213.46 g/mol
InChI Key: TZXAJIWTOPMMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromooxazol-2-yl)methanamine hydrochloride is a heterocyclic compound with the molecular formula C4H6BrClN2O and a molecular weight of 213.46 g/mol . It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromooxazol-2-yl)methanamine hydrochloride typically involves the bromination of oxazole derivatives followed by amination. One common method includes the reaction of 2-bromo-5-nitrooxazole with a reducing agent to form the corresponding amine, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromooxazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(5-Bromooxazol-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Bromooxazol-2-yl)methanamine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is thought to modulate various biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

    (2-Bromothiazol-5-yl)methanamine hydrochloride: Similar structure but contains a sulfur atom instead of oxygen.

    (5-Methoxyoxazol-2-yl)methanamine hydrochloride: Contains a methoxy group instead of a bromine atom.

Uniqueness

(5-Bromooxazol-2-yl)methanamine hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the synthesis of novel heterocyclic compounds .

Properties

IUPAC Name

(5-bromo-1,3-oxazol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O.ClH/c5-3-2-7-4(1-6)8-3;/h2H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXAJIWTOPMMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.